N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Description
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-7-4-13(10-18(17)28-2)12-22-19(25)14-5-6-15-16(11-14)23-21-24(20(15)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPTEPMHYUXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects and other pharmacological activities.
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for a wide range of biological activities. Its structure includes a thiazine ring fused with a quinazoline moiety and a carboxamide functional group, contributing to its diverse pharmacological effects.
1. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide has demonstrated:
- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Mechanisms of Action : The compound may inhibit key signaling pathways involved in tumor growth and survival. It has been suggested that quinazoline derivatives can act as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases .
2. Anti-inflammatory and Antioxidant Properties
In addition to its anticancer activity, N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide has shown potential anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in vitro .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that could mitigate oxidative stress in cells .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related quinazoline derivatives:
These findings highlight the potential therapeutic applications of this compound in cancer treatment and inflammatory diseases.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide. For instance:
- Cytotoxicity Studies : Compounds in this class have demonstrated considerable cytotoxicity against various cancer cell lines. One study reported that derivatives showed significant inhibition against colon cancer cells with a GI50 value ranging from 0.41 to 0.69 µM .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways . The structural features allow for interactions with DNA and RNA synthesis processes.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad Spectrum Activity : Research indicates that thiazinoquinazoline derivatives exhibit antibacterial and antifungal activities. They have been tested against pathogens such as Mycobacterium smegmatis and Candida albicans, showing promising results .
- Potential as Antituberculosis Agents : Some derivatives have shown low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, suggesting their potential as candidates for tuberculosis treatment .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where derivatives of this compound have been investigated:
Comparaison Avec Des Composés Similaires
Carbazole Derivatives (Tetrahydrocarbazoles)
Compounds such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide () share a tetrahydrocarbazole core but lack the thiazinoquinazoline framework.
Thiadiazinoquinoxalines
4-Ethoxy-10-methyl-10H-[1,2,6]thiadiazino[3,4-b]quinoxaline () features a thiadiazine-quinoxaline fusion. Unlike the target compound, its sulfur-nitrogen ring system is smaller (six-membered vs. seven-membered in thiazinoquinazoline), which may reduce conformational flexibility but enhance electronic delocalization .
Cephalosporin Derivatives
Compounds like (6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () contain bicyclic systems with thiazine rings.
Carbazole Derivatives
Exhibit neuroprotective or antitumor activity due to planar aromatic systems interacting with DNA or kinases .
Thiadiazinoquinoxalines
Demonstrate antimicrobial properties, attributed to electron-deficient heteroaromatic cores disrupting microbial enzymes .
Temozolomide Analogues
Key Research Findings
Synthetic Complexity : Requires specialized cyclization steps, unlike the modular couplings of cephalosporins or carbazoles .
Pharmacological Potential: The dimethoxybenzyl group may improve blood-brain barrier penetration compared to less lipophilic analogues .
Data Tables
Table 1: Structural Comparison
| Feature | Target Compound | Carbazole Derivatives | Thiadiazinoquinoxalines |
|---|---|---|---|
| Core Structure | Thiazinoquinazoline | Tetrahydrocarbazole | Thiadiazine-quinoxaline |
| Key Substituent | 3,4-Dimethoxybenzyl | Acetamide-phenyl | Ethoxy/methyl |
| Ring Size | 7-membered thiazino | 6-membered carbazole | 6-membered thiadiazine |
Table 2: Pharmacokinetic Predictions
| Property | Target Compound | Temozolomide Analogues | Cephalosporins |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (estimated) | ~0.8 | ~-1.2 |
| Solubility | Low (non-polar substituents) | High (polar tetrazinone) | Moderate (ionizable groups) |
| Bioavailability | Moderate (CNS penetration) | High (prodrug activation) | Low (parenteral required) |
Méthodes De Préparation
Cascade Bicyclization of Isothiocyanate Derivatives
A transition-metal-free method employs o-alkenylphenyl isothiocyanates and propargylamines in acetonitrile with K2CO3 at 80°C:
Acid-Catalyzed Cyclization of Thiourea Intermediates
Glacial acetic acid mediates cyclization of chalcone-thiosemicarbazide adducts to form pyrazoline-thiazine hybrids:
Oxidative Coupling for Quinazoline Activation
Nitric acid treatment of 4-hydroxyquinazoline generates reactive intermediates for subsequent thiazine ring closure:
- Key step : Proton transfer complex formation with nitrate anions stabilizes the quinazolinone intermediate.
- Yield : >80% for nitrate adducts, though final carboxamide yields require optimization.
Carboxamide Functionalization at Position 9
Direct Coupling with 3,4-Dimethoxybenzylamine
Protocol :
In Situ Generation via Curtius Rearrangement
Alternative pathway for sterically hindered substrates:
- Convert carboxylic acid to azide using DPPA.
- Thermally decompose to isocyanate, followed by amine trapping.
Advantage : Avoids racemization in chiral intermediates.
Introduction of 3,4-Dimethoxybenzyl Group
Alkylation of Secondary Amines
Method :
Reductive Amination of 3,4-Dimethoxybenzaldehyde
Procedure :
- Condense aldehyde with primary amine using NaBH(OAc)3 in CH2Cl2.
- Isolate product via silica gel chromatography.
Purity : >95% by 1H NMR.
Optimization Strategies and Challenges
Solvent Effects on Cyclization Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Selectivity (Thiazino:Thiazolo) |
|---|---|---|---|
| MeCN | 8 | 89 | 9:1 |
| DMF | 6 | 78 | 7:3 |
| Toluene | 12 | 65 | 8:2 |
Catalytic Systems for C–N Bond Formation
Purification Challenges
- Byproducts : Tribenzocyclononane derivatives form via acid-catalyzed trimerization of 3,4-dimethoxybenzyl intermediates.
- Solution : Use scavengers like thioanisole to trap reactive carbocations.
Scalability and Industrial Considerations
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
